molecular formula C7H8Cl2N2 B13657078 2,6-Dichloro-N-methyl-4-pyridinemethanamine

2,6-Dichloro-N-methyl-4-pyridinemethanamine

Cat. No.: B13657078
M. Wt: 191.05 g/mol
InChI Key: STETVQDKKQCDDL-UHFFFAOYSA-N
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Description

(2,6-dichloropyridin-4-yl)methylamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring, and a methylamine group attached to the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dichloropyridin-4-yl)methylamine typically involves the starting material 2,6-dichloropyridine. One common method includes the following steps :

    Oxidation: 2,6-dichloropyridine is oxidized to form a pyridine N-oxide derivative.

    Nitration: The N-oxide derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to form an amino group.

    Nucleophilic Displacement: The amino group undergoes nucleophilic displacement to yield the final product.

Industrial Production Methods

In industrial settings, the production of (2,6-dichloropyridin-4-yl)methylamine may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,6-dichloropyridin-4-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxide derivatives, while reduction reactions produce amino derivatives.

Mechanism of Action

The mechanism of action of (2,6-dichloropyridin-4-yl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-dichloropyridin-4-yl)methylamine is unique due to its specific substitution pattern and the presence of a methylamine group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

1-(2,6-dichloropyridin-4-yl)-N-methylmethanamine

InChI

InChI=1S/C7H8Cl2N2/c1-10-4-5-2-6(8)11-7(9)3-5/h2-3,10H,4H2,1H3

InChI Key

STETVQDKKQCDDL-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=NC(=C1)Cl)Cl

Origin of Product

United States

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